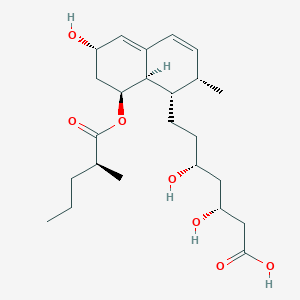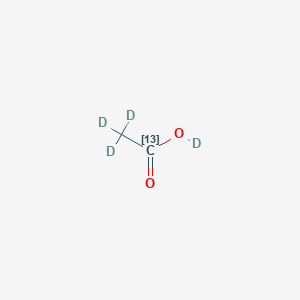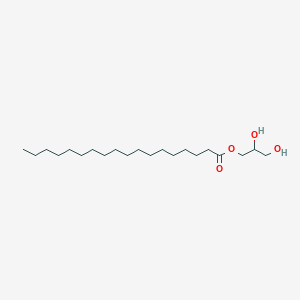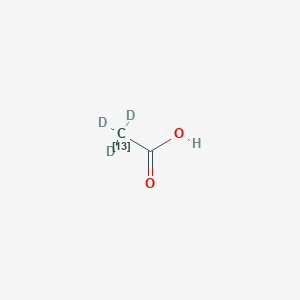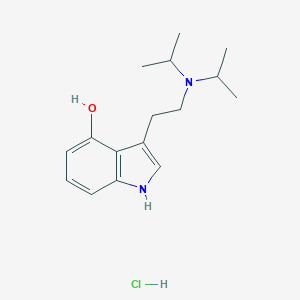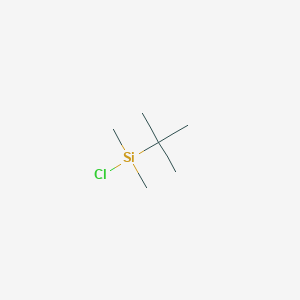
叔丁基二甲基甲硅烷氯
概述
描述
Tert-butyldimethylsilyl chloride is a chemical agent used in the protection of hydroxyl groups during synthetic organic chemistry procedures. It is designed to provide stability under various conditions while allowing for easy removal when necessary. This compound has found widespread application in the synthesis of complex molecules such as prostaglandins due to its ability to protect hydroxyl groups effectively .
Synthesis Analysis
The synthesis of tert-butyldimethylsilyl chloride involves the reaction of anhydrous lanthanide trichloride with tert-butyldimethylsilylcyclopentadienyl potassium salt in THF, leading to the formation of various lanthanide chloride complexes. These complexes have been characterized by several analytical techniques, including infrared, 1H-NMR, and mass spectroscopies, as well as single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of tert-butyldimethylsilyl chloride derivatives has been confirmed through gas chromatography-mass spectrometry, which provides spectral data to confirm the structures of amino acid derivatives . Additionally, the crystal structures of certain lanthanide chloride complexes involving tert-butyldimethylsilyl groups have been elucidated, providing insight into the coordination chemistry and reactivity of these compounds .
Chemical Reactions Analysis
Tert-butyldimethylsilyl chloride is used in various chemical reactions, including the protection of hydroxyl groups, the formation of stable derivatives for gas chromatography, and the synthesis of complex organic molecules. It reacts with alcohols, phenols, carboxylic acids, thiols, and amines to form derivatives that are stable and suitable for analytical techniques such as gas chromatography with electron-capture detection . Additionally, it can be selectively deprotected using indium(III) chloride without affecting other functional groups present in the substrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyldimethylsilyl chloride derivatives are notable for their stability. The ethers of dimethyl-tert-butylsilyl are stable in water or alcohol bases under normal conditions and are resistant to hydrogenolysis and mild chemical reduction . The derivatives formed with tert-butyldimethylsilyl chloride are also stable towards hydrolysis under various conditions, including partitioning between organic solvents and acid or base, as well as during chromatographic procedures . The stability and reactivity of these derivatives make them valuable in quantitative analysis and in the preparation of compounds for further synthetic applications .
科学研究应用
1. Protection of Alcohols, Amines, Amides, and Carboxylic Acids
- Application : TBDMSCl is used as a protecting reagent for alcohols, amines, amides, and carboxylic acids .
2. Preparation of Isoxazoline N-Oxides
- Application : TBDMSCl is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .
3. Derivatizing Compounds for Gas Chromatography/Mass Spectrometry
- Application : TBDMSCl is used for derivatizing compounds for gas chromatography/mass spectrometry applications .
4. Synthesis of Ribonucleosides
- Application : TBDMSCl is used as a protective group for hydroxyl in the synthesis of ribonucleosides .
5. Oxidation and Decyanation
6. Microwave-Assisted O-Silylation
- Application : TBDMSCl is used in a microwave-assisted procedure for O-silylation of uridine .
- Method : The procedure involves the reaction of uridine with TBDMSCl, 1,8-Diazabicyclo (5.4.0)undec-7-ene (DBU), and potassium nitrate as catalyst under solvent-free conditions .
- Results : The result is a clean, good-yielding, environment-friendly procedure for O-silylation of uridine .
7. Synthesis of Prostaglandin
8. Auxiliary Material for Hypolipaemics
- Application : TBDMSCl is used as an auxiliary material for hypolipaemics such as lovastatin and simvastatin .
9. Formation of Silicon Substrate for Nanocomposites
- Application : TBDMSCl is used as a precursor that forms a silicon substrate for Ag/ZnO/graphene-based nanocomposites to form effective photocatalytic system for hydrogen production .
10. Anion Trapping Reagent
11. Derivatizing Reagents for Analysis and Preparation
12. Synthesis of Certain Antibiotics
13. Synthesis of Original Drugs
14. Anion Trapping Reagent
15. Derivatizing Reagents for Analysis and Preparation
16. Synthesis of Prostaglandins
17. Synthesis of Certain Antibiotics
18. Auxiliary Material for Hypolipaemics
安全和危害
未来方向
Tert-butyldimethylsilyl chloride is used to protect hydroxyl group in organic synthesis . It finds application in the synthesis of prostaglandin . It is also used as an auxiliary material for hypolipaemics such as lovastatin and simvastatin . It plays an important role in the preparation of isoxazolines N-oxides from alpha-bromonitroalkanes .
属性
IUPAC Name |
tert-butyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClSi/c1-6(2,3)8(4,5)7/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNZYOJHNLTNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038843 | |
| Record name | Chloro(1,1-dimethylethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [Merck Index] White crystals with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | tert-Butyldimethylchlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21756 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tert-Butyldimethylsilyl chloride | |
CAS RN |
18162-48-6 | |
| Record name | tert-Butyldimethylsilyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18162-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | t-Butyldimethylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chloro(1,1-dimethylethyl)dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloro(1,1-dimethylethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylchlorodimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLDIMETHYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/550OPF5Z9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)
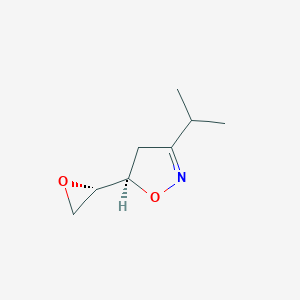
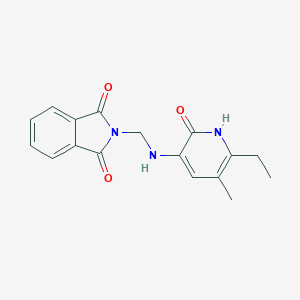
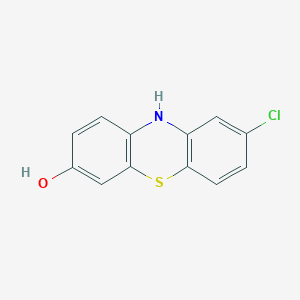
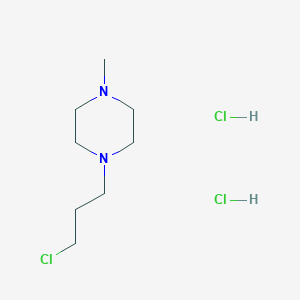
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
